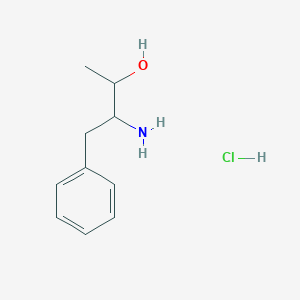
3-Amino-4-phenylbutan-2-ol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-4-phenylbutan-2-ol hydrochloride is an organic compound belonging to the class of amphetamines and derivatives It is characterized by the presence of an amino group, a phenyl group, and a hydroxyl group on a butane backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-phenylbutan-2-ol hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as phenylacetaldehyde and nitroethane.
Formation of Intermediate: The initial step involves the condensation of phenylacetaldehyde with nitroethane to form a nitroalkene intermediate.
Reduction: The nitroalkene intermediate is then reduced using a reducing agent such as lithium aluminum hydride (LiAlH4) to yield the corresponding amine.
Hydrolysis: The amine is hydrolyzed to form the desired 3-Amino-4-phenylbutan-2-ol.
Formation of Hydrochloride Salt: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
3-Amino-4-phenylbutan-2-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed for reduction reactions.
Substitution: Acylation can be achieved using acyl chlorides or anhydrides, while alkylation can be performed using alkyl halides.
Major Products
The major products formed from these reactions include ketones, aldehydes, substituted amines, and various derivatives depending on the specific reaction conditions and reagents used.
科学的研究の応用
3-Amino-4-phenylbutan-2-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of 3-Amino-4-phenylbutan-2-ol hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with neurotransmitter receptors or enzymes involved in neurotransmitter synthesis and degradation.
Pathways: It may modulate signaling pathways related to neurotransmission, potentially affecting mood, cognition, and behavior.
類似化合物との比較
Similar Compounds
Amphetamine: Shares a similar structure but lacks the hydroxyl group.
Phenethylamine: Similar backbone but lacks the amino and hydroxyl groups.
Methamphetamine: Similar structure with an additional methyl group on the nitrogen atom.
Uniqueness
3-Amino-4-phenylbutan-2-ol hydrochloride is unique due to the presence of both an amino group and a hydroxyl group, which confer distinct chemical and biological properties
特性
分子式 |
C10H16ClNO |
|---|---|
分子量 |
201.69 g/mol |
IUPAC名 |
3-amino-4-phenylbutan-2-ol;hydrochloride |
InChI |
InChI=1S/C10H15NO.ClH/c1-8(12)10(11)7-9-5-3-2-4-6-9;/h2-6,8,10,12H,7,11H2,1H3;1H |
InChIキー |
ZCMCYXVMOFKEKY-UHFFFAOYSA-N |
正規SMILES |
CC(C(CC1=CC=CC=C1)N)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


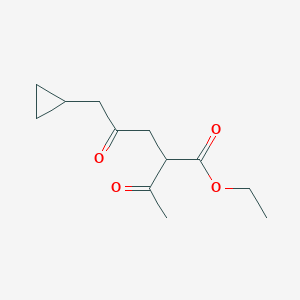
![(2-Amino-7,7-dimethylbicyclo[2.2.1]heptan-1-YL)methanol](/img/structure/B13204860.png)

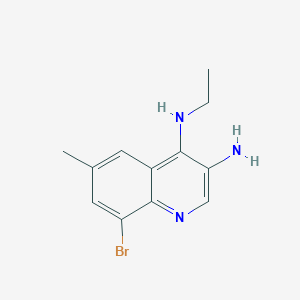
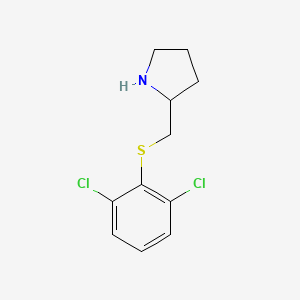
![10-Bromo-6-thia-1,8-diazatricyclo[7.4.0.0,3,7]trideca-3(7),4,8-trien-2-one](/img/structure/B13204882.png)
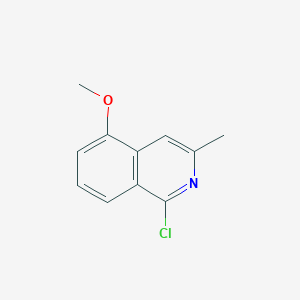
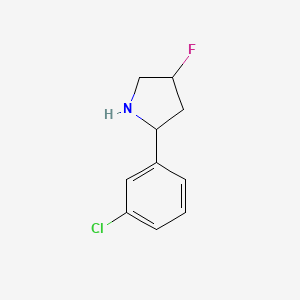
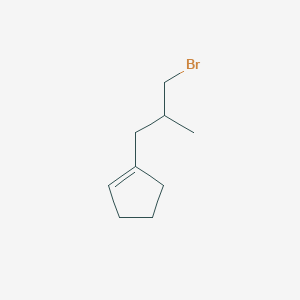
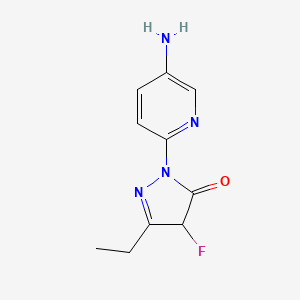
![1,6-Dimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B13204899.png)
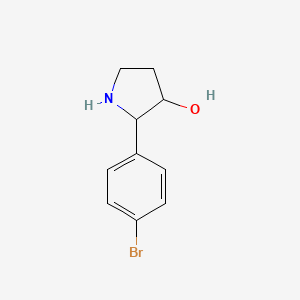
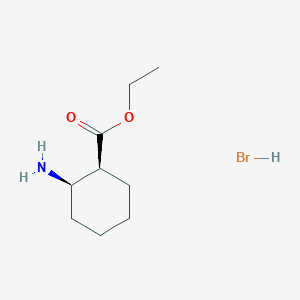
methanol](/img/structure/B13204909.png)
